molecular formula C9H5ClN4 B025680 [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide CAS No. 105381-59-7

[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide

Cat. No. B025680
M. Wt: 204.61 g/mol
InChI Key: FYBSHRHFFKEQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, also known as CCD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCD is a versatile compound that can be synthesized using various methods, and its unique structure makes it an attractive candidate for scientific research.

Mechanism Of Action

The mechanism of action of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.

Biochemical And Physiological Effects

[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA replication and cell division. In vivo studies have shown that [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can inhibit tumor growth and metastasis in animal models.

Advantages And Limitations For Lab Experiments

[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has several advantages as a research tool, including its versatility, ease of synthesis, and unique structure. However, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, including:
1. Further studies on the mechanism of action of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, including its interactions with enzymes and DNA.
2. Development of novel materials based on [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, with unique properties such as conductivity and magnetism.
3. Synthesis of novel compounds based on [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, with potential applications in medicinal chemistry.
4. Studies on the potential toxicity of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, and development of safer methods for its synthesis and handling.
5. Investigation of the potential of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
In conclusion, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide is a versatile and promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-methyl-1,4-benzoquinone with cyanamide in the presence of a base. Another method involves the reaction of 1,4-benzoquinone with cyanamide in the presence of a base, followed by chlorination and dehydrogenation. The synthesized [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can be purified using various techniques, such as column chromatography.

Scientific Research Applications

[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been used as a starting material for the synthesis of various compounds. In medicinal chemistry, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been studied for its potential as an anticancer agent.

properties

CAS RN

105381-59-7

Product Name

[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide

Molecular Formula

C9H5ClN4

Molecular Weight

204.61 g/mol

IUPAC Name

(2-chloro-4-cyanoimino-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide

InChI

InChI=1S/C9H5ClN4/c1-6-2-9(14-5-12)7(10)3-8(6)13-4-11/h2-3H,1H3

InChI Key

FYBSHRHFFKEQCI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC#N)C(=CC1=NC#N)Cl

Canonical SMILES

CC1=CC(=NC#N)C(=CC1=NC#N)Cl

synonyms

[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide

Origin of Product

United States

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